molecular formula C21H23ClN4O3S B12478519 N~2~-(3-chloro-2-methylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide

N~2~-(3-chloro-2-methylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B12478519
M. Wt: 447.0 g/mol
InChI Key: AJERNPSWKWRYNH-UHFFFAOYSA-N
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Description

N~2~-(3-chloro-2-methylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-chloro-2-methylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core glycinamide structure, followed by the introduction of the 3-chloro-2-methylphenyl group, the 1H-imidazol-1-yl group, and the phenylsulfonyl group. Each step involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger volumes, and ensuring consistent quality control. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve the desired product on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3-chloro-2-methylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully chosen to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce new functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N~2~-(3-chloro-2-methylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: The compound has potential therapeutic applications, such as acting as a drug candidate for treating specific diseases.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N2-(3-chloro-2-methylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects in biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(3-chloro-2-methylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide shares similarities with other compounds that have imidazole, sulfonyl, and phenyl groups.
  • Examples include N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycinamide and N-(3-(1H-imidazol-1-yl)propyl)-N-(phenylsulfonyl)glycinamide.

Uniqueness

The uniqueness of N2-(3-chloro-2-methylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H23ClN4O3S

Molecular Weight

447.0 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]-N-(3-imidazol-1-ylpropyl)acetamide

InChI

InChI=1S/C21H23ClN4O3S/c1-17-19(22)9-5-10-20(17)26(30(28,29)18-7-3-2-4-8-18)15-21(27)24-11-6-13-25-14-12-23-16-25/h2-5,7-10,12,14,16H,6,11,13,15H2,1H3,(H,24,27)

InChI Key

AJERNPSWKWRYNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N(CC(=O)NCCCN2C=CN=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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